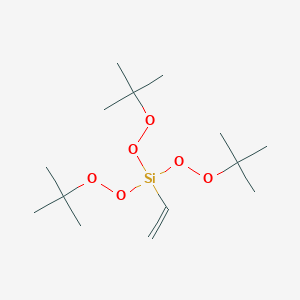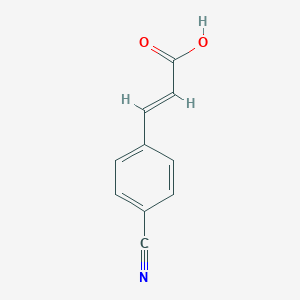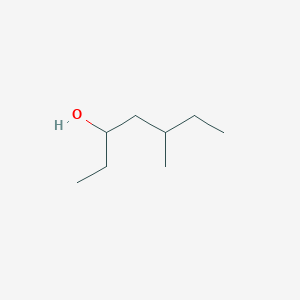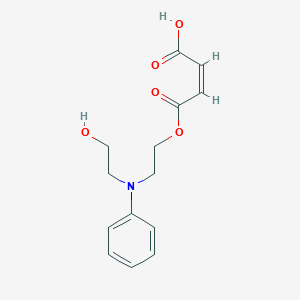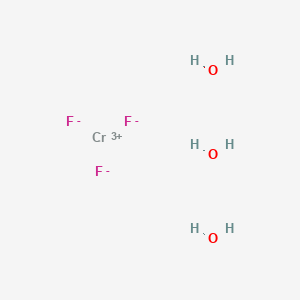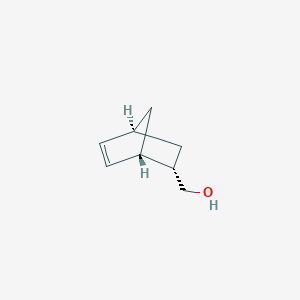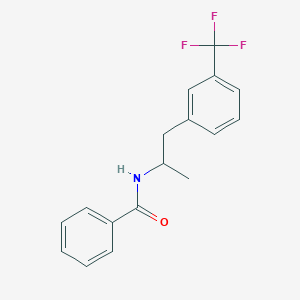
N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Elidelは、化学的にピメクロリムスとして知られている、主に軽度から中等度のアトピー性皮膚炎(湿疹)の治療に使用される免疫調節剤です。これは最初にノバルティスによって販売され、現在カナダではガルデルマによって販売されています。 Elidelは外用クリームとして入手可能であり、他の治療法が失敗した場合または適切でない場合に使用されます .
準備方法
合成経路と反応条件
ピメクロリムスは、複雑な多段階プロセスによって合成されます。合成には、この化合物の特徴的な特徴であるマクロラクタム環の形成が含まれます反応条件には通常、目的の化学的変換を確実にするために、有機溶媒、触媒、および特定の温度および圧力条件の使用が含まれます .
工業生産方法
ピメクロリムスの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率と収率を最適化するために、反応パラメータを制御するための連続フローリアクターと自動化システムをしばしば含みます。 最終製品は、結晶化およびその他の分離技術によって精製され、医薬品用途に必要な純度が達成されます .
化学反応の分析
反応の種類
ピメクロリムスは、次のようなさまざまな化学反応を受けます。
酸化: ピメクロリムスは特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を改変することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 条件は、目的の反応に応じて異なりますが、多くの場合、制御された温度とpHレベルを伴います .
形成される主な生成物
これらの反応から形成される主な生成物には、ピメクロリムスのさまざまな誘導体が含まれ、それぞれわずかに異なる化学的特性を持っています。 これらの誘導体は、さらなる研究や潜在的な治療薬として使用できます .
科学研究アプリケーション
ピメクロリムスは、幅広い科学研究アプリケーションを持っています。
化学: マクロラクタム合成と反応を研究するためのモデル化合物として使用されます。
生物学: 免疫細胞とサイトカイン産生への影響について調査されています。
科学的研究の応用
Pimecrolimus has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolactam synthesis and reactions.
Biology: Investigated for its effects on immune cells and cytokine production.
Medicine: Primarily used in dermatology for treating atopic dermatitis.
Industry: Used in the development of new topical treatments and formulations.
作用機序
ピメクロリムスは、マクロフィリン-12(FKBP-12)に高い親和性で結合し、カルシウム依存性ホスファターゼであるカルシニューリンを阻害することによってその効果を発揮します。この阻害は、初期のサイトカインの転写をブロックすることにより、T細胞の活性化を防ぎます。具体的には、ヒトT細胞におけるインターロイキン-2、インターフェロンガンマ、インターロイキン-4、およびインターロイキン-10の合成を阻害します。 さらに、ピメクロリムスは、肥満細胞からの炎症性サイトカインとメディエーターの放出を防ぎます .
類似化合物との比較
類似化合物
タクロリムス: アトピー性皮膚炎やその他の炎症性皮膚疾患の治療に使用される別のカルシニューリン阻害剤です。
トリアムシノロン: 類似の皮膚疾患に使用される外用コルチコステロイドですが、作用機序が異なります.
独自性
ピメクロリムスは、樹状細胞に影響を与えることなく、T細胞の活性化を選択的に阻害するという点でユニークです。 外用ステロイドやタクロリムスと比較して皮膚への浸透が低いため、一部の患者さんでは長期使用に適した安全な選択肢となっています .
特性
CAS番号 |
21015-08-7 |
|---|---|
分子式 |
C17H16F3NO |
分子量 |
307.31 g/mol |
IUPAC名 |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22) |
InChIキー |
NHEPRYWLCFADTR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


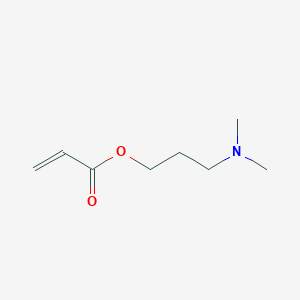
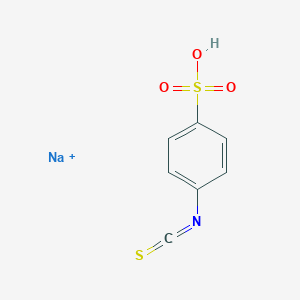
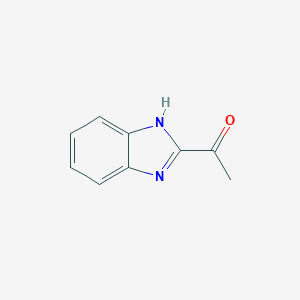
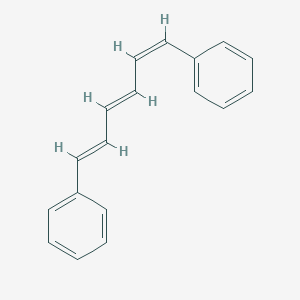
![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
